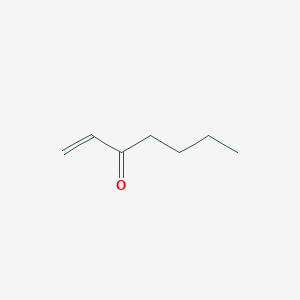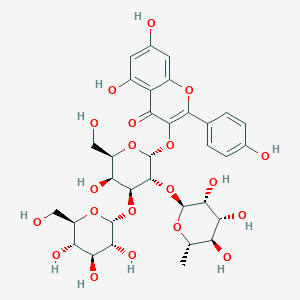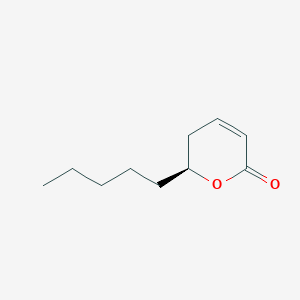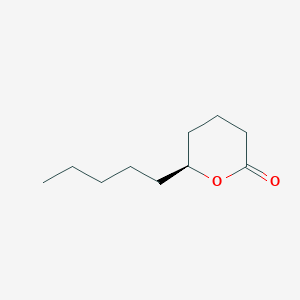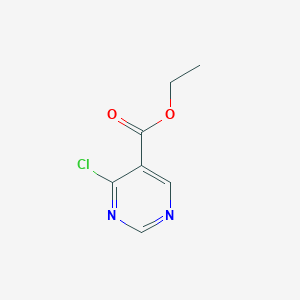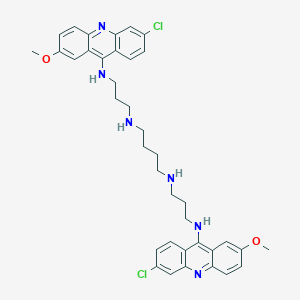
2,5-Dimethyl-3-(2-methylpropyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(2-methylpropyl)pyrazine (DMMP) is a naturally occurring compound found in a variety of food products, including coffee, roasted nuts, and cocoa. It has a distinctive odor and is often used as a flavoring agent in the food industry. In recent years, DMMP has gained attention in scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Pheromone Synthesis
2,5-Dimethyl-3-(2-methylpropyl)pyrazine is synthesized for use as a sex-specific volatile in the study of insect pheromones. It has been successfully synthesized for the Korean apricot wasp, Eurytoma maslovskii, to understand its role in mating behaviors (Mori & Yang, 2017).
Pyrazine Formation Pathways
Research into the formation pathways of various pyrazines, including 2,5-Dimethyl-3-(2-methylpropyl)pyrazine, has been conducted. This includes studying their formation in sugar-ammonia model systems, which helps in understanding the chemical processes involved in their creation (Shibamoto & Bernhard, 1977).
Molecular Imprinting
Methyl pyrazines like 2,5-Dimethylpyrazine have been used in the creation of synthetic polymers through molecular imprinting techniques. These polymers show selectivity for their respective pyrazine templates and are envisioned for use in analyzing flavor compounds in the food industry (Cruz et al., 1999).
Chemical Analysis of Natural Sources
Studies have also been conducted on the identification of various pyrazines, including 2,5-Dimethyl-3-(2-methylpropyl)pyrazine, in natural sources like the myxobacterium Chondromyces crocatus and marine bacteria. This research contributes to understanding the ecological and chemical roles of these compounds in natural environments (Dickschat et al., 2005).
Alkylpyrazines in Insect Communication
The compound has been identified as a component of alarm pheromones in insects like the little fire ant, Wasmannia auropunctata. Understanding these components aids in the study of insect communication and behavior (Showalter et al., 2010).
Propiedades
Número CAS |
32736-94-0 |
|---|---|
Nombre del producto |
2,5-Dimethyl-3-(2-methylpropyl)pyrazine |
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-9(4)11-6-8(3)12-10/h6-7H,5H2,1-4H3 |
Clave InChI |
KEJOEQXAEQCAKT-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=N1)CC(C)C)C |
SMILES canónico |
CC1=CN=C(C(=N1)CC(C)C)C |
Otros números CAS |
32736-94-0 |
Pureza |
95% min. |
Sinónimos |
2,5-Dimethyl-3-isobutylpyrazine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




